N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide
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Overview
Description
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is a complex organic compound featuring a trifluoromethyl group, a benzyl group, a pyrazole ring, and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic aromatic substitution of a trifluoromethyl benzyl halide with a pyrazole derivative, followed by sulfonation with naphthalenesulfonyl chloride under basic conditions . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents include KMnO4, LiAlH4, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism by which N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a similar sulfonamide moiety.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring and a naphthalenesulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C21H16F3N3O2S |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H16F3N3O2S/c22-21(23,24)18-7-3-4-15(10-18)13-27-14-19(12-25-27)26-30(28,29)20-9-8-16-5-1-2-6-17(16)11-20/h1-12,14,26H,13H2 |
InChI Key |
KLUJMRMZZXXLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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